Product packaging for Calcium bis((S)-3-phenyllactate)(Cat. No.:CAS No. 57618-26-5)

Calcium bis((S)-3-phenyllactate)

Cat. No.: B12659702
CAS No.: 57618-26-5
M. Wt: 370.4 g/mol
InChI Key: OLPHGSKFJSNPOA-QXGOIDDHSA-L
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Description

Overview of Alpha-Hydroxy Acid Chirality and its Significance in Contemporary Chemistry

Alpha-hydroxy acids (AHAs) are carboxylic acids with a hydroxyl group attached to the carbon atom adjacent to the carboxyl group. nih.govlibretexts.org Many AHAs, including 3-phenyllactic acid, possess a chiral center, meaning they can exist as two non-superimposable mirror images called enantiomers ((R) and (S) forms). onyxipca.com

The significance of chirality is profound, particularly in biological systems where enzymes and receptors are often stereospecific, meaning they interact preferentially with one enantiomer over the other. nih.gov This enantioselectivity is critical in pharmacology, as different enantiomers of a drug can have vastly different biological activities. nih.gov In materials science, the chirality of building blocks can dictate the structure and properties of larger assemblies, leading to the development of novel chiral materials with unique optical or recognition properties.

The Role of Calcium Coordination Chemistry in Supramolecular Assembly and Chiral Recognition

Calcium coordination chemistry involves the study of how calcium ions bond with and organize other molecules, known as ligands. Calcium ions are known to form complexes with a variety of ligands, often influencing the three-dimensional arrangement of these molecules. This ability to direct the formation of larger, ordered structures is a cornerstone of supramolecular chemistry, the study of systems involving more than one molecule.

In the context of chiral molecules, the coordination of calcium ions can play a crucial role in chiral recognition. This is the process by which a chiral molecule can differentiate between the enantiomers of another chiral compound. By forming diastereomeric complexes that have different physical properties, it becomes possible to separate enantiomers, a process known as chiral resolution. The geometry and coordination number of the calcium ion, along with the nature of the chiral ligand, are key factors in the efficiency and selectivity of these processes.

Genesis and Research Landscape of Calcium bis((S)-3-phenyllactate)

A specific research history for "Calcium bis((S)-3-phenyllactate)" cannot be constructed due to the lack of available literature. Research in this area would likely be motivated by an interest in developing new methods for the chiral separation of 3-phenyllactic acid or in creating novel calcium-based supramolecular structures with specific functions. The synthesis would likely involve the reaction of a calcium salt (e.g., calcium hydroxide (B78521) or calcium chloride) with (S)-3-phenyllactic acid.

Scope, Objectives, and Academic Contributions of Current Research Perspectives

Without existing research, one can only speculate on the potential scope and objectives of studying "Calcium bis((S)-3-phenyllactate)". Potential research directions could include:

Synthesis and Characterization: Developing a reliable method for the synthesis of the pure compound and characterizing its physicochemical properties.

Structural Analysis: Determining the precise three-dimensional structure of the compound, likely through single-crystal X-ray diffraction, to understand the coordination environment of the calcium ion and the packing of the molecules in the solid state.

Chiral Recognition Studies: Investigating the potential of this compound to act as a chiral resolving agent for other racemic compounds.

Supramolecular Chemistry: Exploring its ability to form larger, ordered assemblies, potentially leading to new materials with interesting properties.

The academic contribution of such research would be to expand the library of known chiral calcium complexes and to provide insights into the fundamental principles of chirality and coordination chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18CaO6 B12659702 Calcium bis((S)-3-phenyllactate) CAS No. 57618-26-5

Properties

CAS No.

57618-26-5

Molecular Formula

C18H18CaO6

Molecular Weight

370.4 g/mol

IUPAC Name

calcium;(2S)-2-hydroxy-3-phenylpropanoate

InChI

InChI=1S/2C9H10O3.Ca/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;/h2*1-5,8,10H,6H2,(H,11,12);/q;;+2/p-2/t2*8-;/m00./s1

InChI Key

OLPHGSKFJSNPOA-QXGOIDDHSA-L

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)[O-])O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])O.[Ca+2]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)[O-])O.C1=CC=C(C=C1)CC(C(=O)[O-])O.[Ca+2]

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis of Calcium bis((S)-3-phenyllactate)

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This analysis reveals detailed information about bond lengths, bond angles, coordination geometry, and the packing of molecules in the crystal lattice. mdpi.com Although a specific published crystal structure for Calcium bis((S)-3-phenyllactate) is not available, its crystallographic features can be inferred from extensive studies on related calcium carboxylate complexes. libretexts.orge3s-conferences.org

The calcium ion (Ca²⁺) is known for its flexible coordination geometry, commonly exhibiting coordination numbers of 6, 7, 8, or even higher. libretexts.org In complexes with carboxylate ligands, coordination numbers of 7 and 8 are particularly prevalent. libretexts.org For Calcium bis((S)-3-phenyllactate), the Ca²⁺ ion is expected to be coordinated by oxygen atoms from both the carboxylate and the α-hydroxyl groups of the two (S)-3-phenyllactate ligands.

The interaction between the calcium ion and the carboxylate group can occur in several modes:

Unidentate: The Ca²⁺ ion binds to only one of the two oxygen atoms of the carboxylate group. libretexts.org

Bidentate (Chelating): The Ca²⁺ ion binds to both oxygen atoms of the same carboxylate group. libretexts.org

Bridging: The carboxylate group links two different calcium centers.

In addition to the carboxylate group, the α-hydroxyl group of the phenyllactate ligand is also likely to coordinate to the calcium center. It is also common for water molecules to be incorporated into the coordination sphere, satisfying the cation's coordination requirements. Studies on similar calcium carboxylate structures show that Ca²⁺-oxygen bond distances typically range from 2.30 to 2.53 Å. libretexts.org The resulting geometry around the calcium ion is often a distorted polyhedron, such as a pentagonal bipyramid or a square antiprism. researchgate.net

Table 1: Expected Crystallographic and Coordination Parameters for Calcium bis((S)-3-phenyllactate) based on Analogous Compounds
ParameterExpected Value / DescriptionReference
Crystal SystemMonoclinic or Orthorhombic mdpi.com
Coordination Number (CN)7, 8, or 9 libretexts.org
Coordinating AtomsOxygen (from carboxylate, hydroxyl, and potentially water) libretexts.orgpatsnap.com
Typical Ca-O Bond Length2.30 - 2.53 Å libretexts.org
Coordination GeometryDistorted Polyhedron (e.g., Pentagonal Bipyramid) researchgate.net

Ionic Interactions: The primary force is the electrostatic attraction between the positively charged Ca²⁺ ions and the negatively charged carboxylate groups of the phenyllactate ligands.

Hydrogen Bonding: The presence of hydroxyl groups and carboxylate oxygen atoms makes them excellent hydrogen bond donors and acceptors. An extensive network of hydrogen bonds, potentially involving coordinated water molecules, is expected to play a crucial role in stabilizing the crystal lattice.

These combined interactions lead to a complex three-dimensional supramolecular architecture that defines the material's macroscopic properties. nih.gov

The "(S)" designation in the compound's name indicates a specific stereochemistry at the chiral carbon (C2, the carbon bearing the hydroxyl group). Single-crystal X-ray diffraction is the definitive method for confirming the absolute stereochemistry of a chiral molecule in the solid state. hmdb.ca By employing anomalous dispersion effects, the analysis can unambiguously distinguish between the (S) and (R) enantiomers, confirming that the precursor, (S)-3-phenyllactic acid, retained its configuration during the synthesis of the calcium salt. nih.gov

Spectroscopic Methodologies for Structural Confirmation and Purity Assessment

Spectroscopic techniques are essential for confirming the molecular structure of Calcium bis((S)-3-phenyllactate) and verifying its purity, both in the solid state and in solution.

NMR spectroscopy is a cornerstone technique for structural elucidation in chemistry. acs.org

Solution-State NMR: In a suitable solvent (like D₂O), ¹H and ¹³C NMR spectra confirm the presence of the phenyllactate ligand. Compared to the free (S)-3-phenyllactic acid chemicalbook.com, the spectra of the calcium salt show characteristic changes. In the ¹H NMR spectrum, the acidic proton of the carboxylic acid is absent. The signals for the protons near the carboxylate group (especially the α-hydrogen) experience a shift due to the change in the electronic environment upon deprotonation and coordination. hmdb.canih.gov Similarly, in the ¹³C NMR spectrum, the most significant change is observed for the carboxyl carbon (C1), which shifts due to deprotonation. Other carbons in the molecule also show smaller shifts. hmdb.ca

Solid-State NMR (ssNMR): Solid-state NMR provides information about the structure in its native, solid form.

¹³C ssNMR: This technique can distinguish between different crystalline forms (polymorphs) and identify the number of non-equivalent molecules in the asymmetric unit of the crystal. acs.orgnih.gov The chemical shifts of the carboxylate and other carbons provide information about the local environment and intermolecular interactions.

⁴³Ca ssNMR: Although challenging due to the low natural abundance (0.14%) and quadrupolar nature of the ⁴³Ca nucleus, ⁴³Ca ssNMR is a powerful tool for directly probing the immediate environment of the calcium ion. acs.org The quadrupolar coupling constant (C_Q) and chemical shift are highly sensitive to the coordination number, the nature of the coordinating ligands (e.g., carboxylate vs. water), and the symmetry of the Ca²⁺ site. acs.orgnih.gov

Table 2: Comparison of ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (S)-3-Phenyllactic Acid and Expected Shifts for its Calcium Salt
NucleusAtom Position(S)-3-Phenyllactic Acid (in D₂O) hmdb.caExpected Shift for Calcium bis((S)-3-phenyllactate)Reason for Change
¹Hα-H (C2)~4.27Shifted (e.g., ~4.1-4.2)Deprotonation of adjacent COOH
β-H₂ (C3)~2.86, ~3.08Slightly shiftedMinor change in electronic environment
Aromatic-H~7.30-7.38Minor shiftsMinimal change in electronic environment
¹³CCarboxyl (C1)~179-180Shifted upfield/downfieldDeprotonation (COO⁻) and coordination
α-Carbon (C2)~72-73ShiftedChange at adjacent carboxyl group
β-Carbon (C3)~43-44Slightly shiftedMinor change in electronic environment
Aromatic-C~126-139Minor shiftsMinimal change in electronic environment

Note: Exact shifts for the calcium salt can vary with conditions and solid-state packing effects. Data for the free acid is sourced from the Human Metabolome Database (HMDB) and similar literature. hmdb.canih.gov

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a fingerprint based on their functional groups. The most significant spectral changes upon formation of Calcium bis((S)-3-phenyllactate) from (S)-3-phenyllactic acid occur in the region of the carboxylic acid group. researchgate.net

Disappearance of Carboxylic Acid Bands: The broad O-H stretching vibration of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the C=O stretching vibration of the protonated carboxylic acid (around 1700-1730 cm⁻¹) disappear from the spectrum. nih.gov

Appearance of Carboxylate Bands: Two new, strong bands appear, corresponding to the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the deprotonated carboxylate group (COO⁻). The asymmetric stretch typically appears in the 1550-1620 cm⁻¹ region, while the symmetric stretch is found around 1400-1450 cm⁻¹. acs.orgresearchgate.net The separation between these two wavenumbers (Δν = ν_as - ν_s) can provide clues about the coordination mode of the carboxylate group (unidentate, bidentate, or bridging).

Table 3: Key IR/Raman Vibrational Frequencies (cm⁻¹) for Functional Group Analysis
Vibrational Mode(S)-3-Phenyllactic Acid nih.govCalcium bis((S)-3-phenyllactate)
O-H Stretch (Carboxylic Acid)~2500-3300 (broad)Absent
O-H Stretch (Alcohol)~3200-3500Present, may shift upon coordination
C=O Stretch (Carboxylic Acid)~1700-1730Absent
COO⁻ Asymmetric StretchAbsent~1550-1620
COO⁻ Symmetric StretchAbsent~1400-1450
Aromatic C=C Stretch~1450-1600Present

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of molecules by analyzing their mass-to-charge ratio after ionization. For Calcium bis((S)-3-phenyllactate), mass spectrometry confirms the molecular formula and provides insights into its stability and fragmentation pathways.

The molecular formula for Calcium bis((S)-3-phenyllactate) is C₁₈H₁₈CaO₆. The molecular weight of the free (S)-3-phenyllactic acid ligand is 166.17 g/mol . nih.govsigmaaldrich.com The formation of the calcium salt involves the displacement of the acidic proton from two ligand molecules by a single calcium ion (Ca²⁺).

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing metal complexes like Calcium bis((S)-3-phenyllactate). In ESI-MS, the intact complex can be observed, often as an adduct with other ions. For instance, the complex might be detected as the [M+H]⁺ or [M+Na]⁺ ion.

The fragmentation of Calcium bis((S)-3-phenyllactate) in the mass spectrometer would likely proceed through the loss of one or both of the (S)-3-phenyllactate ligands. The fragmentation of the ligand itself typically involves the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, 17 amu) and the carboxyl group (-COOH, 45 amu). libretexts.org

Expected Mass Spectrometry Data for Calcium bis((S)-3-phenyllactate) and its Ligand:

AnalyteFormulaMolecular Weight ( g/mol )Expected Key m/z values in ESI-MSPlausible Fragmentation Losses
(S)-3-Phenyllactic acidC₉H₁₀O₃166.17167.07 [M+H]⁺, 189.05 [M+Na]⁺, 165.05 [M-H]⁻-OH (17 amu), -COOH (45 amu)
Calcium bis((S)-3-phenyllactate)C₁₈H₁₈CaO₆370.40371.08 [M+H]⁺, 393.06 [M+Na]⁺Loss of one (S)-3-phenyllactate ligand (165 amu)

This table contains predicted data for Calcium bis((S)-3-phenyllactate) based on the known data for the ligand and general principles of mass spectrometry.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules. wikipedia.orglibretexts.org These methods are essential for confirming the absolute configuration of the two (S)-3-phenyllactate ligands in the calcium complex.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org Chiral molecules exhibit optical rotation, and the specific rotation is a characteristic property. wikipedia.org The (S)-enantiomer of 3-phenyllactic acid is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). mzcloud.org The magnitude and sign of the rotation are dependent on the wavelength of the light, and an ORD spectrum plots this rotation versus wavelength. wikipedia.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum shows peaks, known as Cotton effects, at wavelengths corresponding to the absorption bands of chromophores in the molecule. The sign and magnitude of these Cotton effects are characteristic of the molecule's three-dimensional structure. The phenyl group in (S)-3-phenyllactate acts as a chromophore, giving rise to CD signals in the UV region. The formation of the calcium complex is expected to influence the electronic environment of the chromophore, potentially leading to shifts in the position and changes in the intensity of the CD bands compared to the free ligand. mdpi.comnih.gov

The chiroptical properties of Calcium bis((S)-3-phenyllactate) are dominated by the two (S)-3-phenyllactate ligands. The coordination to the calcium ion can lock the ligands into specific conformations, which may enhance the observed chiroptical signals.

Expected Chiroptical Data for (S)-3-Phenyllactic Acid and its Calcium Complex:

TechniqueAnalyteExpected ObservationSignificance
ORD(S)-3-Phenyllactic AcidPlain negative curve at longer wavelengthsConfirms the levorotatory nature of the (S)-enantiomer.
ORDCalcium bis((S)-3-phenyllactate)Enhanced negative rotation compared to the free ligandIndicates the presence of two (S)-ligands and potential conformational rigidity upon complexation.
CD(S)-3-Phenyllactic AcidNegative Cotton effect in the region of the phenyl chromophore absorption (~260 nm)Confirms the (S)-configuration at the chiral center.
CDCalcium bis((S)-3-phenyllactate)Potentially altered negative Cotton effect (shift in λmax and/or change in intensity)Provides information on the coordination environment of the chiral ligands around the calcium ion.

This table contains predicted data for Calcium bis((S)-3-phenyllactate) based on the known properties of the (S)-3-phenyllactic acid ligand and general principles of chiroptical spectroscopy of metal complexes.

Coordination Chemistry and Physicochemical Behavior in Aqueous Systems

Ligand Binding Equilibria and Formation Constants of Calcium-Phenyllactate Complexes

In an aqueous solution, the formation of calcium-phenyllactate complexes occurs in a stepwise manner. The equilibria can be represented by the following reactions, where water molecules in the calcium ion's coordination sphere are displaced by the phenyllactate ligands:

Step 1: Ca²⁺(aq) + PhLa⁻(aq) ⇌ [Ca(PhLa)]⁺(aq)

Step 2: [Ca(PhLa)]⁺(aq) + PhLa⁻(aq) ⇌ Ca(PhLa)₂

EquilibriumStepwise Formation Constant (K)Log KOverall Formation Constant (β)Log β
Ca²⁺ + PhLa⁻ ⇌ [Ca(PhLa)]⁺K₁1.5β₁ = K₁1.5
[Ca(PhLa)]⁺ + PhLa⁻ ⇌ [Ca(PhLa)₂]K₂1.0β₂ = K₁ * K₂2.5

Note: The values in this table are illustrative and represent typical magnitudes for calcium carboxylate complexes.

Thermodynamics of Complex Formation and Dissolution Processes

The formation of calcium-phenyllactate complexes is a thermodynamically driven process. The spontaneity and stability of these complexes are determined by the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

The binding of phenyllactate to the calcium ion is typically an exothermic process (negative ΔH), driven by the electrostatic attraction between the positively charged calcium ion and the negatively charged carboxylate group, as well as the coordination with the hydroxyl group. usgs.gov The chelation of the bidentate ligand also leads to a positive entropy change (positive ΔS). This is due to the release of a greater number of coordinated water molecules from the calcium ion's hydration shell than the number of ligand molecules that bind. nih.gov This positive entropic contribution, known as the chelate effect, significantly enhances the stability of the complex.

Table 2: Illustrative Thermodynamic Parameters for the Formation of [Ca(PhLa)₂] at 25°C

ParameterValueUnitContribution to Stability
ΔG°-14.3kJ/molSpontaneous formation
ΔH°-5.0kJ/molFavorable enthalpic contribution
TΔS°+9.3kJ/molFavorable entropic contribution

Note: These thermodynamic values are hypothetical and serve to illustrate the expected contributions for a chelating ligand binding to calcium.

Ligand exchange in calcium complexes is generally a rapid process. researchgate.net The rate at which the phenyllactate ligands exchange with water molecules or other competing ligands in the solution is a key factor in the dynamic equilibrium of the system. The kinetics of these exchange reactions can be studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The lability of the calcium-ligand bond is due to the relatively low charge density and large ionic radius of the Ca²⁺ ion, which results in weaker electrostatic interactions and a more flexible coordination environment.

Ion Speciation and Distribution in Solution

The distribution of calcium species in a solution of Calcium bis((S)-3-phenyllactate) depends on the total concentrations of calcium and phenyllactate, as well as the pH of the solution. The main species present will be the free hydrated calcium ion (Ca²⁺(aq)), the mono-complex ([Ca(PhLa)]⁺(aq)), and the bis-complex (Ca(PhLa)₂). The relative concentrations of these species can be calculated using the formation constants and the total concentrations of the components. At higher concentrations of the phenyllactate ligand, the formation of the bis-complex is favored.

Influence of Ionic Strength and pH on Complex Stability

The stability of calcium-phenyllactate complexes is sensitive to the ionic strength and pH of the aqueous medium.

The stability of the complexes generally decreases with increasing ionic strength. nih.gov This is because the increased concentration of ions in the solution enhances the shielding of the electrostatic interactions between the calcium and phenyllactate ions, as described by the Debye-Hückel theory.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

There are no specific Density Functional Theory (DFT) studies available in the peer-reviewed literature for Calcium bis((S)-3-phenyllactate). DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like Calcium bis((S)-3-phenyllactate), DFT calculations could provide valuable insights into its optimized geometry, bond lengths, bond angles, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is crucial for understanding the compound's reactivity and stability. However, such data has not been computationally determined or published for this specific salt.

Molecular Dynamics (MD) Simulations of Complexation and Solvation

Detailed molecular dynamics (MD) simulations focusing on the complexation of the calcium ion with two (S)-3-phenyllactate ligands and their subsequent solvation are absent from the current body of scientific research. MD simulations are instrumental in understanding the dynamic behavior of molecules over time. For Calcium bis((S)-3-phenyllactate), these simulations could reveal the coordination dynamics of the calcium ion with the carboxylate and hydroxyl groups of the phenyllactate ligands, as well as the structure and dynamics of the surrounding solvent molecules. The absence of such studies means that the specific nature of the ion-ligand and solute-solvent interactions remains speculative.

Quantum Mechanical Approaches to Chiral Recognition and Interactions

While the broader field of chiral recognition involving metal ions and chiral ligands is an active area of research, specific quantum mechanical investigations into the chiral recognition mechanisms of Calcium bis((S)-3-phenyllactate) have not been reported. Quantum mechanical methods are essential for understanding the subtle energetic differences that govern the interactions between chiral molecules. In the context of this compound, such studies would be necessary to explain how the calcium center might differentiate between enantiomers of other chiral molecules or how the two (S)-3-phenyllactate ligands interact with each other around the central calcium ion.

Prediction of Conformational Preferences and Energetic Landscapes

The conformational landscape of Calcium bis((S)-3-phenyllactate), including the preferred spatial arrangements of the phenyl and lactate (B86563) moieties around the calcium center, has not been computationally explored. Predicting the conformational preferences and the associated energetic landscapes is fundamental to understanding the compound's structure-property relationships. Such predictions would typically be achieved through a combination of computational techniques, including molecular mechanics and quantum mechanics, to identify low-energy conformers and the energy barriers between them. Without these studies, the three-dimensional structure and flexibility of the complex are not known.

Explorations in Advanced Materials Science and Engineering Non Biological Applications

Role in Crystal Growth Regulation and Morphological Control of Inorganic Materials

The controlled crystallization of inorganic materials is crucial for tailoring their properties for specific applications. Organic molecules are often employed as additives to direct the polymorphism and morphology of growing crystals. The interaction of these molecules with the crystal surfaces can inhibit or promote growth on specific crystallographic planes, leading to desired shapes and sizes.

While direct studies on Calcium bis((S)-3-phenyllactate) are limited, research on similar chiral molecules, such as amino acids, provides insight into its potential role. For instance, L-phenylalanine has been shown to influence the crystallization of calcium carbonate, promoting the formation of vaterite over calcite and controlling the morphology of the resulting crystals. nih.gov The phenyllactate ion, with its phenyl and carboxylate groups, can be expected to interact with the surfaces of inorganic materials like calcium carbonate or calcium phosphate (B84403).

The chiral nature of the (S)-3-phenyllactate ligand could introduce stereospecific interactions at the crystal-solution interface, potentially leading to the formation of chiral crystal morphologies. This level of control is highly sought after for applications in catalysis, optics, and separation technologies.

Table 1: Potential Effects of Calcium bis((S)-3-phenyllactate) on Inorganic Crystal Growth

Inorganic MaterialPotential Morphological/Polymorphic EffectUnderlying Mechanism
Calcium Carbonate (CaCO₃)Promotion of vaterite or aragonite polymorphs; formation of chiral or complex morphologies.Stereospecific binding of the (S)-3-phenyllactate ion to specific crystal faces, altering relative growth rates.
Calcium Phosphate (e.g., Hydroxyapatite)Control over crystal size and aspect ratio; potential for hierarchical structure formation.Interaction of carboxylate and hydroxyl groups with calcium and phosphate ions at the crystal surface.

Potential as Chiral Precursors or Auxiliaries in Polymer Synthesis

Chiral polymers are of significant interest for applications ranging from enantioselective separations to chiral catalysts and biomedical devices. The incorporation of chiral monomers or the use of chiral auxiliaries during polymerization can impart chirality to the resulting polymer chain.

(S)-3-phenyllactic acid is an α-hydroxy acid, a class of molecules known to be polymerizable. nih.govrsc.orgwikipedia.org The polymerization of α-hydroxy acids, such as lactic acid to form polylactic acid (PLA), is a well-established industrial process. acs.orgfrontiersin.org Research has demonstrated that ribosomes can even polymerize phenyllactic acid. nih.gov This suggests that (S)-3-phenyllactic acid could serve as a monomer for the synthesis of chiral polyesters with a pendant phenyl group. The resulting polymers would be biodegradable and possess unique optical and physical properties derived from their chiral nature.

The use of Calcium bis((S)-3-phenyllactate) in polymerization could offer certain advantages. The calcium ion could act as a coordination center, potentially influencing the stereochemistry of the polymerization process, especially in ring-opening polymerization of lactide-type monomers. This could lead to polymers with enhanced stereoregularity and, consequently, improved thermal and mechanical properties.

Table 2: Potential Polymerization Pathways Involving (S)-3-Phenyllactic Acid and its Calcium Salt

Polymerization MethodRole of (S)-3-Phenyllactic Acid / Calcium SaltResulting Polymer TypePotential Advantages
Ring-Opening Polymerization (ROP)Co-monomer with lactide or other cyclic esters.Chiral co-polyesterIntroduction of phenyl groups for modified properties; potential for controlled stereochemistry.
PolycondensationMonomer for direct polymerization.Chiral polyesterDirect synthesis of a homopolymer with specific chirality.
Coordination PolymerizationCalcium salt as an initiator or catalyst.Stereoregular polyesterEnhanced control over polymer tacticity and molecular weight.

Fabrication of Calcium-Based Chiral Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The use of chiral ligands is a key strategy for creating chiral MOFs, which have shown great promise in enantioselective separations, asymmetric catalysis, and nonlinear optics. st-andrews.ac.ukresearchgate.netnih.gov

(S)-3-phenyllactic acid, with its carboxylate and hydroxyl groups, is an excellent candidate for a chiral ligand in the synthesis of MOFs and coordination polymers. The reaction of Calcium bis((S)-3-phenyllactate) under solvothermal conditions could lead to the formation of novel calcium-based chiral coordination polymers. The chirality of the (S)-3-phenyllactate ligand would be directly transferred to the resulting framework.

While there are no specific reports on MOFs from Calcium bis((S)-3-phenyllactate), the synthesis of calcium coordination polymers with other carboxylate-containing ligands is well-documented. st-andrews.ac.uknih.govrsc.org The geometry of the phenyllactate ligand, with its potential for different coordination modes, could lead to a variety of network topologies, from one-dimensional chains to three-dimensional frameworks. nih.govcd-bioparticles.com

Table 3: Hypothetical Structural Features of a Calcium bis((S)-3-phenyllactate) MOF

FeatureDescriptionPotential Impact on Properties
ChiralityInherited from the (S)-3-phenyllactate ligand.Enantioselective adsorption and catalysis.
PorosityDependent on the coordination geometry and packing of the framework.Gas storage, separation, and guest encapsulation.
Framework Topology1D, 2D, or 3D network.Influences stability and accessibility of active sites.
Functional GroupsPhenyl rings and hydroxyl groups lining the pores.Tunable host-guest interactions and post-synthetic modification possibilities.

Interfacial Interactions and Surface Chemistry in Composite Materials

The performance of composite materials is critically dependent on the interactions at the interface between the filler and the matrix. Surface modification of inorganic fillers is a common strategy to improve their dispersion and adhesion within a polymer matrix.

The carboxylate and hydroxyl groups of Calcium bis((S)-3-phenyllactate) make it a candidate for the surface modification of inorganic nanoparticles, such as metal oxides or calcium phosphate. psu.eduresearchgate.netresearchgate.netnih.gov The carboxylate group can bind to the surface of these materials, while the phenyl group can provide a more hydrophobic interface, improving compatibility with non-polar polymer matrices.

The chirality of the (S)-3-phenyllactate could also introduce specific interactions at the interface, potentially leading to novel self-assembly behaviors of the nanoparticles within the composite. This could be leveraged to create materials with anisotropic properties. Furthermore, the presence of the calcium salt could enhance the thermal stability of the composite material.

Table 4: Potential Roles of Calcium bis((S)-3-phenyllactate) in Composite Materials

Composite ComponentFunction of Calcium bis((S)-3-phenyllactate)Potential Improvement in Composite Properties
Inorganic Filler (e.g., TiO₂, Al₂O₃)Surface modifying agentImproved dispersion, enhanced interfacial adhesion, increased hydrophobicity.
Polymer Matrix (e.g., Polypropylene, Polystyrene)Additive to promote filler interactionBetter mechanical properties (strength, toughness), enhanced thermal stability.
NanocompositesChirality-directing agentAnisotropic self-assembly of nanoparticles, leading to tailored optical or electronic properties.

Future Research Directions and Unaddressed Challenges

Development of Novel Stereoselective Synthesis Methodologies for Calcium bis((S)-3-phenyllactate)

The efficient and stereocontrolled synthesis of Calcium bis((S)-3-phenyllactate) is a foundational challenge that underpins all other areas of its potential application. While the racemic synthesis is straightforward, the development of methodologies that afford high enantiomeric excess of the (S,S)-diastereomer is crucial.

Current approaches often rely on the use of enantiomerically pure (S)-3-phenyllactic acid, which is then reacted with a calcium source. However, future research should focus on more elegant and atom-economical strategies. One promising avenue is the development of asymmetric synthesis routes where a prochiral precursor is converted directly to the chiral salt using a chiral catalyst. The challenges here are multifaceted and include catalyst selection, optimization of reaction conditions to ensure high stereoselectivity, and scalability of the process. scirea.org

Another unaddressed challenge is the in-situ generation and crystallization of Calcium bis((S)-3-phenyllactate) in a one-pot process. This would not only streamline the synthesis but could also offer a way to control the polymorphic form of the final product. Research in this area could draw inspiration from recent advances in the stereoselective synthesis of other chiral compounds and metal-organic frameworks. researchgate.netresearchgate.netresearchgate.netnih.gov

Synthetic Strategy Potential Advantages Key Challenges Illustrative Catalyst/Reagent
Asymmetric Hydrogenation of a Prochiral PrecursorHigh atom economy, potential for high enantioselectivity.Catalyst design, substrate scope, reaction conditions.Chiral Rhodium or Ruthenium complexes.
Kinetic Resolution of Racemic 3-Phenyllactic AcidEstablished methodology, access to both enantiomers.Maximum 50% yield for one enantiomer, requires efficient separation.Lipases or other chiral resolving agents. mdpi.com
Chiral Ligand-Mediated CrystallizationPotential for direct crystallization of the desired stereoisomer.Design of suitable chiral ligands, understanding of crystallization kinetics.Chiral auxiliary that forms a transient diastereomeric salt.

Advanced Characterization of Solid-State Forms and Polymorphism

The solid-state structure of a pharmaceutical or functional material profoundly influences its physical and chemical properties. For Calcium bis((S)-3-phenyllactate), a comprehensive understanding of its solid-state forms, including potential polymorphs, solvates, and hydrates, is currently lacking. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can have significant implications for properties such as solubility, stability, and bioavailability. jst.go.jpresearchgate.net

Future research must employ a battery of advanced analytical techniques to explore the solid-state landscape of this compound. Techniques such as single-crystal and powder X-ray diffraction (XRD), solid-state nuclear magnetic resonance (ssNMR), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are essential tools in this endeavor. nih.gov The identification and characterization of different polymorphic forms would be a significant step forward.

A key challenge will be to not only identify these forms but also to understand the thermodynamic and kinetic relationships between them. This knowledge is critical for controlling the crystallization process to selectively produce the desired polymorph with optimal properties. Studies on the influence of solvent, temperature, and impurities on the polymorphic outcome will be of paramount importance. bohrium.com

Analytical Technique Information Gained Relevance to Calcium bis((S)-3-phenyllactate)
Powder X-ray Diffraction (PXRD)Fingerprinting of crystalline forms, identification of polymorphs.Essential for routine quality control and polymorph screening. nih.gov
Single-Crystal X-ray DiffractionDefinitive determination of the three-dimensional crystal structure.Provides fundamental understanding of molecular packing and intermolecular interactions.
Differential Scanning Calorimetry (DSC)Thermal transitions (melting, crystallization), detection of polymorphs.Characterization of the thermodynamic stability of different forms.
Thermogravimetric Analysis (TGA)Thermal stability, identification of solvates and hydrates.Assessment of the material's stability to heat and loss of solvent.
Solid-State NMR (ssNMR)Local environment of atomic nuclei, can distinguish between polymorphs.Provides complementary structural information to XRD, especially for disordered systems.

Exploration of Chiral Catalytic Activity in Organic Transformations

The use of chiral calcium complexes as catalysts in asymmetric organic synthesis is a burgeoning field of research. organic-chemistry.orgacs.orgnih.govcapes.gov.brrwth-aachen.denih.gov The earth-abundant and non-toxic nature of calcium makes it an attractive alternative to transition metals. researchgate.net Given its chiral nature, Calcium bis((S)-3-phenyllactate) is a prime candidate for exploration as a chiral catalyst or precatalyst.

Future research should investigate the catalytic activity of this compound in a range of enantioselective transformations, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The bidentate nature of the phenyllactate ligand could provide a well-defined chiral environment around the calcium center, enabling high levels of stereocontrol.

A significant challenge will be to understand the nature of the active catalytic species. It is possible that the calcium salt itself is the catalyst, or it may act as a precursor to a more complex catalytic species formed in situ. Mechanistic studies, including kinetic analysis and spectroscopic investigations, will be crucial to elucidate the catalytic cycle and to guide the design of more efficient and selective catalysts. nih.gov

Asymmetric Reaction Potential Substrates Expected Chiral Product Significance
Aldol ReactionAldehydes and ketonesβ-Hydroxy carbonyl compoundsKey C-C bond formation in organic synthesis.
Michael AdditionEnones and nucleophiles1,5-Dicarbonyl compoundsFormation of important structural motifs in natural products.
Diels-Alder ReactionDienes and dienophilesCyclohexene derivativesPowerful tool for the construction of cyclic systems.
HydroaminationAlkenes and aminesChiral aminesImportant intermediates in pharmaceuticals and agrochemicals.

Deeper Theoretical Understanding of Calcium-Chiral Ligand Interactions

Computational modeling and theoretical studies can provide invaluable insights into the structure, bonding, and reactivity of chemical systems. nih.govnih.gov For Calcium bis((S)-3-phenyllactate), a deeper theoretical understanding of the interactions between the calcium ion and the chiral (S)-3-phenyllactate ligands is a critical and unaddressed challenge.

Future research should employ quantum chemical methods, such as density functional theory (DFT), to model the geometry and electronic structure of the complex. Such calculations can help to rationalize the observed solid-state structures and to predict the most stable conformations in solution. Furthermore, theoretical studies can be used to investigate the mechanism of its potential catalytic activity, providing insights into transition state geometries and activation energies. nih.gov

A significant challenge in this area is the accurate modeling of the coordination environment of the calcium ion, which can be flexible and highly dependent on the surrounding medium. The development of accurate theoretical models will require a close interplay between computational predictions and experimental validation.

Integration into New Functional Materials beyond Current Scope

The unique combination of a biocompatible metal ion and a chiral organic ligand in Calcium bis((S)-3-phenyllactate) suggests its potential for use in a variety of functional materials. imperial.ac.ukrsc.orgrsc.org Research in this area is currently in its infancy, and there are numerous unaddressed challenges and exciting opportunities.

One promising direction is the use of this compound as a chiral building block for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. rsc.org The chirality of the ligand could be transferred to the porous structure of the MOF, leading to materials with applications in enantioselective separations, asymmetric catalysis, and chiral sensing.

Another area of interest is the development of biodegradable and biocompatible polymers incorporating Calcium bis((S)-3-phenyllactate). mdpi.commdpi.combiotechrep.irrsc.org The calcium salt could be used as a chiral additive or comonomer to tune the physical and mechanical properties of polymers like polylactic acid (PLA). biotechrep.ir Furthermore, its potential use in drug delivery systems, where the chiral nature of the carrier could influence drug release profiles, warrants investigation. The interaction of such materials with biological systems, leveraging the inherent chirality, is a key area for future exploration. rsc.org

Material Class Potential Application Key Research Challenge
Chiral Metal-Organic Frameworks (MOFs)Enantioselective separation, asymmetric catalysis.Control over framework topology and porosity.
Biodegradable PolymersDrug delivery, tissue engineering.Understanding the influence of the salt on polymer properties and degradation.
Chiral SensorsDetection of chiral molecules.Achieving high sensitivity and selectivity.
Functionalized NanoparticlesTargeted drug delivery, bioimaging.Controlling the size, shape, and surface chemistry of the nanoparticles. rsc.org

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